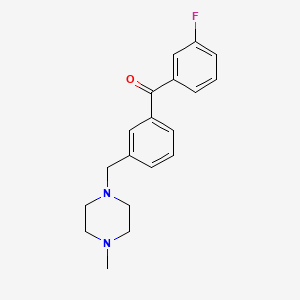

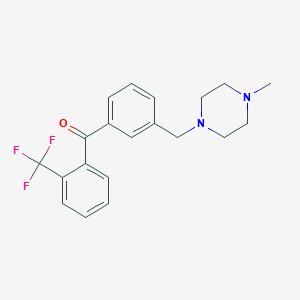

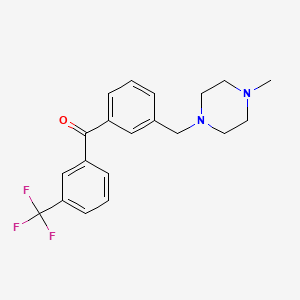

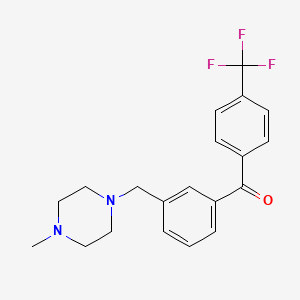

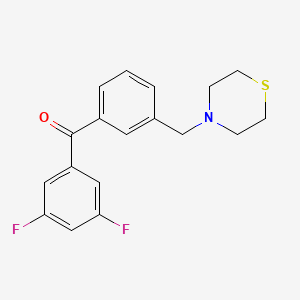

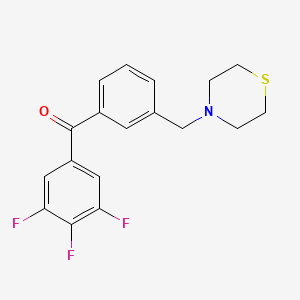

2-Piperidinomethyl-3'-trifluoromethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 2-Piperidinomethyl-3'-trifluoromethylbenzophenone, is a chemical entity that appears to be related to various research areas, including organic synthesis, medicinal chemistry, and material science. The trifluoromethyl group in particular is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physicochemical properties of molecules .

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in several studies. For instance, a facile one-pot synthesis of 3-trifluoromethylated piperazin-2-ones was achieved by treating trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines, which may share some synthetic pathways with the compound . Additionally, the synthesis of novel piperidine derivatives has been reported, which could provide insights into the synthetic strategies that might be applicable to 2-Piperidinomethyl-3'-trifluoromethylbenzophenone .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Piperidinomethyl-3'-trifluoromethylbenzophenone has been characterized using various spectroscopic techniques. For example, the structure of a hydrogen-bonded complex involving a piperidine derivative was elucidated using X-ray diffraction, FTIR, and NMR spectroscopy . These techniques could be employed to analyze the molecular structure of 2-Piperidinomethyl-3'-trifluoromethylbenzophenone, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of the trifluoromethyl group and the piperidine moiety in related compounds has been studied. The trifluoromethyl group can influence the reaction pathway, as demonstrated in the synthesis of piperazin-2-ones . Moreover, the presence of piperidine and related structures in various chemical reactions, such as the extended Pummerer reaction to synthesize trifluoromethylbenzo[b]furans, suggests that 2-Piperidinomethyl-3'-trifluoromethylbenzophenone may also participate in unique chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Piperidinomethyl-3'-trifluoromethylbenzophenone can be inferred from related compounds. The trifluoromethyl group is known to affect the acidity, lipophilicity, and metabolic stability of molecules . Piperidine derivatives have been evaluated for their antitubercular activity, indicating that the piperidine ring can contribute to the biological activity of the compound . Additionally, the synthesis of piperidine analogs with potential central nervous system activity suggests that the piperidine moiety can play a significant role in the pharmacological profile of these compounds .

科学的研究の応用

Experimental and Theoretical Studies

2-Piperidinomethyl-3'-trifluoromethylbenzophenone and related compounds have been explored for their potential biological activities. For instance, alkylaminophenol compounds synthesized through the Petasis reaction showed high antioxidant values, suggesting their potential as biologically active drugs. These findings were supported by structural analyses using various spectroscopy methods and theoretical data, including DFT and HF methods (Ulaş, 2020).

Synthesis and Antileukemic Activity

The synthesis and characterization of novel derivatives, such as 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone, have shown significant antileukemic activity against human leukemic cell lines. Some compounds exhibited excellent in vitro potency, indicating their potential in antileukemic applications (Vinaya et al., 2012).

Photostabilizing Effects in Polypropylene

Hindered piperidine derivatives, such as those related to 2-Piperidinomethyl-3'-trifluoromethylbenzophenone, have been studied for their photostabilizing effects in polypropylene. These additives were found to be more effective than other stabilizers, preventing the formation of oxidation products under irradiation, illustrating their role as effective photothermal antioxidants (Bálint et al., 1979).

Synthesis and Pharmacological Evaluation

The synthesis of novel compounds like 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile has shown significant antimicrobial activity against various microorganisms. This highlights their potential in the development of new antibacterial and antifungal agents (Suresh et al., 2016).

Safety And Hazards

While specific safety and hazard information for 2-Piperidinomethyl-3’-trifluoromethylbenzophenone is not detailed in the available resources, general safety measures for handling chemical compounds should be followed. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using the compound only in well-ventilated areas .

特性

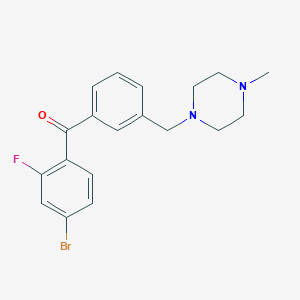

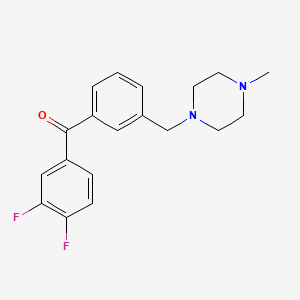

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)17-9-6-8-15(13-17)19(25)18-10-3-2-7-16(18)14-24-11-4-1-5-12-24/h2-3,6-10,13H,1,4-5,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWACEDBGFLPPSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643605 |

Source

|

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidinomethyl-3'-trifluoromethylbenzophenone | |

CAS RN |

898773-53-0 |

Source

|

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)